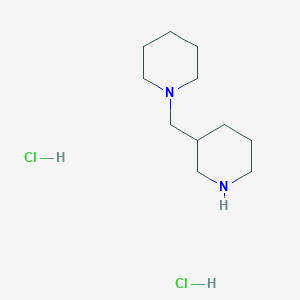
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride
Übersicht
Beschreibung
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride (3-PMPD), also known as 3-Piperidylmethylpiperidine dihydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid, with a molecular formula of C8H18Cl2N2 and a molecular weight of 209.16 g/mol. 3-PMPD is a derivative of piperidine, a heterocyclic organic compound, which is a cyclic amine with a six-membered ring structure composed of five carbon atoms and one nitrogen atom. 3-PMPD is often used in laboratory experiments due to its solubility in water and its stability in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride is a derivative used in various synthetic applications. It is a conformationally rigid diamine that plays a significant role in medicinal chemistry. A novel method for its synthesis was proposed to facilitate the production in large quantities, marking its importance in pharmaceutical preparations (Smaliy et al., 2011). Furthermore, the compound serves as a crucial intermediate in the synthesis of other significant compounds like lafutidine, highlighting its utility in the chemical synthesis of therapeutic agents (Shen Li, 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-(Piperidin-1-ylmethyl)piperidine have been synthesized and evaluated for their antimicrobial activity, especially against pathogens affecting plants like Lycopersicon esculentum. The structural variations in these derivatives significantly influence their antimicrobial efficacy, offering insights into the design of potent antimicrobial agents (Vinaya et al., 2009).
Corrosion Inhibition
The corrosion inhibitive properties of 3-(Piperidin-1-ylmethyl)piperidine derivatives on metals like brass in natural sea water have been studied, indicating its potential application in protecting metal surfaces. These compounds exhibit the ability to suppress anodic and cathodic processes, thus serving as effective corrosion inhibitors (Xavier & Nallaiyan, 2011).
Material Synthesis
3-(Piperidin-1-ylmethyl)piperidine derivatives are used in the synthesis of quinazolinone derivatives under solvent-free conditions, highlighting its versatility in organic synthesis. This method provides a greener approach to chemical synthesis, promoting the development of environmentally friendly manufacturing processes (Acharyulu et al., 2008).
Computational Chemistry
Studies have also focused on the computational aspect, examining the thermodynamic parameters of 3-(Piperidin-1-ylmethyl)piperidine derivatives. This research aids in understanding the electronic and structural properties of these compounds, which is crucial for optimizing their applications in various fields (Taheri et al., 2012).
Eigenschaften
IUPAC Name |
1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZLWMSCSUKXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-1-ylmethyl)piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



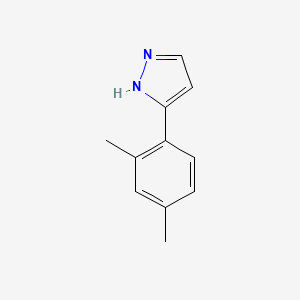
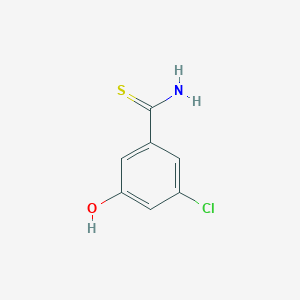

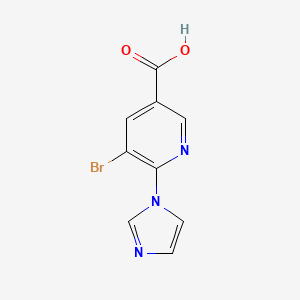
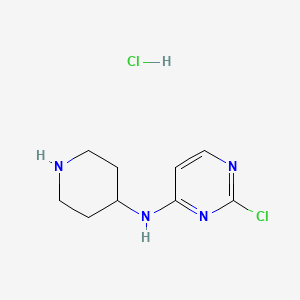
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
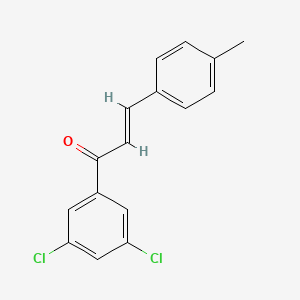
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)

![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)
